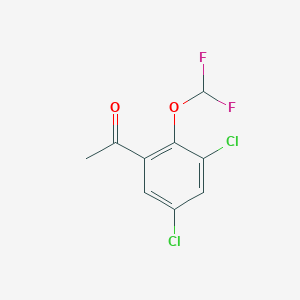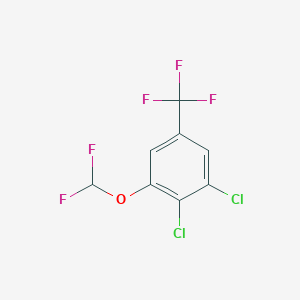
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene
Descripción general
Descripción
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene, also known as 1,2-DFFT, is a halogenated aromatic compound that has recently gained attention due to its various applications in scientific research. It is a versatile compound that can be used in a wide range of experiments, such as synthesis, biochemical and physiological studies, and drug development.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including drug development, biochemical and physiological studies, and synthesis. It is used in drug development studies as a model compound for the development of new drugs. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various compounds. Additionally, 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene can be used in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene is not fully understood. However, it is believed to interact with proteins and enzymes in the body, resulting in various biochemical and physiological effects. Specifically, 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene is believed to interact with cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body. Additionally, 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene is believed to interact with the nuclear receptor PPARα, which is involved in the regulation of metabolism, inflammation, and other physiological processes.
Biochemical and Physiological Effects
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of drugs and other compounds in the body. Additionally, 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has been shown to interact with the nuclear receptor PPARα, resulting in a variety of physiological effects, such as the regulation of metabolism, inflammation, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available in the laboratory. Additionally, it is a relatively stable compound and is not easily degraded. However, 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene can be toxic at high concentrations and can be hazardous if not handled properly. Additionally, it is important to note that 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene is a halogenated compound, which means that it can be difficult to dispose of properly.
Direcciones Futuras
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, it could be used to develop new drugs or to investigate the mechanisms of action of existing drugs. Additionally, it could be used in the synthesis of new compounds, such as dyes, pharmaceuticals, and other organic compounds. Additionally, 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene could be used to investigate the biochemical and physiological effects of various compounds. Finally, 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene could be used to investigate the toxicity of various compounds, as well as the environmental impact of halogenated compounds.
Propiedades
IUPAC Name |
1,2-dichloro-4-fluoro-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTJMOCXDYFWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















